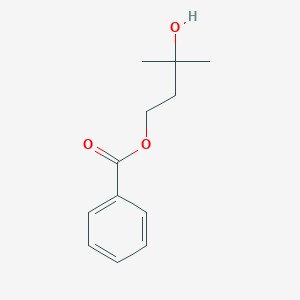
3-Hydroxy-3-methylbutyl benzoate
Katalognummer B8429160
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: WKBUJESSUGVIMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08808960B2
Procedure details


Three parts of benzoic acid was mixed with 2.6 parts of 2-methyl-butane-2,4-diol, 0.6 part of 4-dimethylaminopyridine and 45 parts of dehydrated tetrahydrofuran. To the obtained mixture, 5.6 parts of N,N′-dicyclohexylcarbodiimide was added, and then the obtained mixture was stirred at room temperature for 24 hours. The resultant mixture was filtrated and the filtrate was concentrated. To the residue, 33 parts of methyl tert-butyl ether was added and then, 17 parts of 2% aqueous oxalic acid solution was added. The resultant mixture was stirred and filtrated. The filtrate was separated into an organic layer and an aqueous layer. The organic layer was washed five times with ion-exchanged water and then dried over 3.1 parts of magnesium sulfate. The mixture was filtrated and the obtained filtrate was concentrated. The obtained residue was mixed with 6 parts of methyl tert-butyl ether and the resultant mixture was filtrated. The filtrate was concentrated to obtain 4.8 parts of 3-methyl-3-hydroxybutyl benzoate as colorless oil. This compound is called as Compound (G).





Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][C:11]([OH:16])([CH2:13][CH2:14]O)[CH3:12].C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C1C=CN=CC=1.O1CCCC1>[C:1]([O:9][CH2:14][CH2:13][C:11]([CH3:12])([OH:16])[CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(CCO)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the obtained mixture was stirred at room temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant mixture was filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue, 33 parts of methyl tert-butyl ether was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
17 parts of 2% aqueous oxalic acid solution was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resultant mixture was stirred
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was separated into an organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed five times with ion-exchanged water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over 3.1 parts of magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the obtained filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The obtained residue was mixed with 6 parts of methyl tert-butyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant mixture was filtrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCCC(C)(O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
